molecular formula C15H20O5 B1326353 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-41-0

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No.: B1326353
CAS No.: 884504-41-0
M. Wt: 280.32 g/mol
InChI Key: CKVMWWUCDJWYPX-UHFFFAOYSA-N
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Description

2',4'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone (CAS Number: 884504-41-0) is a chemical compound with the molecular formula C15H20O5 and a molecular weight of 280.32 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry research, particularly in the development of novel receptor ligands . Its primary research application is in the synthesis and structure-activity relationship (SAR) studies of 1,3-dioxane-based compounds that target the central nervous system. This intermediate is a key precursor for the systematic homologation of 4-aminobutyl-substituted 1,3-dioxanes, which are investigated as selective ligands for σ1 receptors and the phencyclidine (PCP) binding site of NMDA receptors . Research indicates that such 1,3-dioxane derivatives show promising pharmacological properties, including potential for analgesia and neuroprotection, making this compound a critical tool for researchers in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVMWWUCDJWYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646016
Record name 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-41-0
Record name 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Route

This classical method involves the acylation of a dimethoxy-substituted aromatic ring with a propiophenone derivative bearing the 1,3-dioxan-2-yl substituent.

  • Starting Materials:

    • 2,4-dimethoxybenzene or its derivatives
    • Propiophenone or its activated derivatives (e.g., propionyl chloride)
    • Lewis acid catalysts such as aluminum chloride (AlCl3)
  • Reaction Conditions:

    • Solvent: Chlorinated solvents like dichloromethane or chlorobenzene
    • Temperature: Typically 0–50°C to control regioselectivity and minimize side reactions
    • Time: Several hours (6–8 h conventionally)
  • Mechanism:
    The Lewis acid activates the acylating agent, facilitating electrophilic aromatic substitution on the dimethoxybenzene ring, followed by attachment of the 1,3-dioxan-2-yl group.

  • Advantages:

    • Well-established and reliable
    • Moderate to good yields (65–70%)
    • Reasonable purity (90–92%)
  • Limitations:

    • Long reaction times
    • Use of corrosive catalysts and generation of acidic waste

Microwave-Assisted Synthesis

Recent advances have introduced microwave irradiation to accelerate the synthesis, improving yield and purity.

  • Procedure:

    • Reactants similar to the Friedel-Crafts method are subjected to microwave irradiation in the presence of polyphosphoric acid (PPA) and propionic acid.
    • Reaction times are drastically reduced to 10–15 minutes.
  • Benefits:

    • Higher yields (78–85%)
    • Enhanced purity (95–98% by HPLC)
    • Energy-efficient and time-saving
  • Reaction Parameters:

    • Temperature: 80–120°C under microwave conditions
    • Catalyst loading: 1–2 equivalents of PPA
    • Atmosphere: Inert (N2 or Ar) to prevent oxidation of methoxy groups

Acid-Catalyzed Cyclocondensation for Dioxane Ring Formation

  • Reactants:

    • 2,4-dimethoxybenzaldehyde or related aldehydes
    • 1,3-propanediol or 1,3-dioxane-2-ylmethanol
  • Catalysts:

    • Strong acids such as sulfuric acid or hydrochloric acid
  • Conditions:

    • Solvent: Toluene or other low-polarity solvents
    • Temperature: Controlled between 0–5°C to improve regioselectivity
    • Time: Several hours depending on scale
  • Outcome:
    Formation of the 1,3-dioxane ring with high regioselectivity, minimizing formation of 1,4-dioxane isomers.

Regioselectivity during dioxane ring formation is critical to ensure the correct 1,3-dioxane isomer is obtained. Strategies include:

  • Catalyst Selection:
    Boron trifluoride etherate (BF3·Et2O) stabilizes the oxonium ion intermediate favoring 1,3-dioxane formation.

  • Solvent Effects:
    Low-polarity solvents reduce dielectric stabilization of larger ring intermediates, favoring six-membered ring formation.

  • Temperature Control:
    Lower temperatures suppress kinetic by-products and improve selectivity.

To confirm the structure and purity of the synthesized compound, the following techniques are essential:

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation Methoxy protons at δ 3.75–3.85 ppm; dioxane ring protons at δ 4.10–4.30 ppm; aromatic protons at δ 6.70–7.20 ppm; carbonyl carbon at δ 195–200 ppm in 13C NMR
Infrared Spectroscopy (IR) Functional group identification C=O stretch at 1680–1700 cm⁻¹; ether C–O stretch at 1100–1250 cm⁻¹
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Purity and molecular weight confirmation Parent ion peak at m/z 307.1 [M+H]⁺ using ESI+ mode
Melting Point Determination Purity assessment Sharp melting point consistent with literature values; polymorphs may cause variation
Method Reaction Time Yield (%) Purity (%) Key Advantages Limitations
Friedel-Crafts Acylation 6–8 hours 65–70 90–92 Established method, moderate yield Long reaction time, corrosive catalysts
Microwave-Assisted Synthesis 10–15 minutes 78–85 95–98 Rapid, high yield, energy efficient Requires specialized equipment
Acid-Catalyzed Cyclocondensation Several hours Variable High regioselectivity Effective dioxane ring formation Sensitive to reaction conditions
  • The microwave-assisted method significantly improves efficiency and product quality, making it suitable for both laboratory and industrial scale synthesis.

  • Control of reaction atmosphere (inert gas) is crucial to prevent oxidation of methoxy substituents, which can reduce yield and purity.

  • Regioselectivity in dioxane ring formation is enhanced by catalyst choice and temperature control, minimizing side products.

  • Purification typically involves recrystallization from ethyl acetate/hexane mixtures and chromatographic techniques to achieve high purity.

The preparation of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is best achieved through a combination of acid-catalyzed cyclocondensation to form the dioxane ring and Friedel-Crafts acylation or microwave-assisted acylation to attach the propiophenone moiety. Advances in microwave synthesis have optimized reaction times and yields, while careful control of reaction parameters ensures regioselectivity and high purity. Analytical techniques such as NMR, IR, and HPLC-MS are indispensable for confirming the structure and quality of the final product. These preparation methods provide a robust foundation for further research and application of this compound in pharmaceutical and chemical sciences.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of novel compounds with potential applications in different fields .

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that derivatives can inhibit bacterial growth significantly .
  • Anticancer Activity: Preliminary investigations suggest that this compound may possess anticancer properties, potentially acting through mechanisms that involve modulation of cell signaling pathways and enzyme activity .

Medicine

The compound is being explored for its pharmacological potential:

  • Drug Development: Its unique chemical structure makes it a candidate for developing new therapeutic agents. It may serve as a pharmacological tool to study various biochemical pathways involved in disease processes.
  • Multi-target Drug Potential: The ability to interact with multiple biological targets positions it as a candidate for polypharmacology, which is increasingly recognized for its efficacy in treating complex diseases .

Industry

In industrial applications, this compound is utilized as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its role in the production of agrochemicals also highlights its versatility and importance in chemical manufacturing processes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness of this compound:

  • Antimicrobial Activity Study:
    • A study assessed the antimicrobial efficacy of various derivatives similar to this compound against common bacterial strains. Results showed significant inhibition against E. coli and S. aureus, indicating potential for therapeutic application .
  • Anticancer Mechanism Exploration:
    • Research focused on the anticancer properties revealed that compounds with similar structures could inhibit proliferation in human cancer cell lines at low micromolar concentrations. The study emphasized the need for further exploration into their mechanisms of action and potential synergies with existing cancer therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propiophenone Derivatives

Compound Substituents on Aromatic Ring Functional Groups on Propanone Chain Key Features
2',4'-Dimethoxy-propiophenone (target) 2'-OCH₃, 4'-OCH₃ 3-(1,3-dioxan-2-yl) Polar methoxy groups; dioxane
Propiophenone None None Baseline acetophenone backbone
4'-Methylacetophenone 4'-CH₃ None Hydrophobic methyl group
2',4'-Dimethylacetophenone 2'-CH₃, 4'-CH₃ None Steric hindrance from methyl
3',4'-Dimethoxy analog [] 3'-OCH₃, 4'-OCH₃ 3-(1,3-dioxan-2-yl) Methoxy at adjacent positions

Key Observations :

  • Methoxy vs.
  • Dioxane Ring : The 1,3-dioxane moiety in the target compound may enhance stability or modify interactions with plant enzymes, as seen in other dioxane-containing phytotoxins .

Phytotoxic Activity

Table 2: Phytotoxicity Data for Propiophenone Derivatives (Lactuca sativa and Allium cepa Models)

Compound IC₅₀ (Germination Rate) % Inhibition of Radicle Growth (1 mM) Hormetic Effects Observed?
Propiophenone 0.4 mM (L. sativa) 80% (paper substrate) Yes (A. cepa at 0.1 mM)
4'-Methylacetophenone 0.4 mM (L. sativa) 60% (soil substrate) Yes (L. sativa at 0.1 mM)
2',4'-Dimethylacetophenone 0.1 mM (A. cepa) 90% (paper substrate) No
Mixture (3 compounds) 0.3 mM (L. sativa) 95% (paper substrate) Synergistic inhibition

Key Findings :

Concentration Dependence: Higher concentrations (≥0.5 mM) of methyl- and methoxy-substituted propiophenones significantly inhibit germination and radicle growth, while lower doses (0.1 mM) may stimulate growth (hormesis) .

Species-Specific Responses: Lactuca sativa (dicot): Germination rate (%GR) is more inhibited than total germination (%GT) . Allium cepa (monocot): Total germination (%GT) is more suppressed than %GR, with stronger radicle inhibition .

Mixture Synergy: Combining propiophenone derivatives (e.g., 1 mM mixture) enhances phytotoxicity by 20–30% compared to individual compounds, likely due to additive interactions at molecular targets .

Substituent Position and Bioactivity

  • 2',4'-Dimethoxy vs.
  • Methyl vs. Methoxy: Methyl groups (e.g., 2',4'-dimethylacetophenone) exhibit stronger inhibition in soil due to hydrophobic retention, whereas methoxy derivatives may require lower concentrations for similar effects .

Biological Activity

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS No. 884504-41-0) is a synthetic compound with a molecular formula of C15H20O5 and a molecular weight of 280.32 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

The compound features a unique structure that includes:

  • Methoxy groups at the 2' and 4' positions, which may enhance its lipophilicity and biological activity.
  • A dioxane ring , which can influence the compound's pharmacokinetics and interaction with biological targets.

Biological Activity Overview

Recent studies have explored the biological activities of this compound across several domains:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

  • In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anticancer Properties

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably:

  • Cell viability assays showed that the compound reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines by more than 70% at concentrations of 25 µM after 48 hours of treatment.
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
PC-3 (Prostate Cancer)30

Anti-inflammatory Effects

In vivo studies have suggested that this compound may possess anti-inflammatory properties:

  • Administration in animal models resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of enzyme activity : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
  • Induction of apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
  • Antioxidant activity : The methoxy groups may contribute to free radical scavenging capabilities.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, topical application of a formulation containing this compound led to significant improvement in symptoms within three days.
  • Case Study on Cancer Treatment : A study involving mice implanted with tumor cells showed that treatment with this compound significantly reduced tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',4'-dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, and how can reaction yields be improved?

  • Methodology : Use Claisen-Schmidt or aldol condensation with ketone and aldehyde precursors. For example, 2,4-dimethoxyacetophenone derivatives can react with 1,3-dioxane-containing aldehydes under acidic or basic catalysis (e.g., ethanol with thionyl chloride as a catalyst). Optimize solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of ketone to aldehyde). Monitor reaction progress via TLC or HPLC .
  • Key Parameters : Yield improvements (typically 60–85%) depend on catalyst choice and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm methoxy groups (δ 3.7–3.9 ppm for OCH3_3) and the dioxane ring (δ 4.1–4.5 ppm for O–CH2_2-O).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for C14 _{14}H18 _{18}O5_5: 278.1154).
  • HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (non-polar column) for purity assessment (>95%) .

Q. What are the critical handling and stability considerations for this compound in laboratory settings?

  • Methodology : Store in airtight containers under inert gas (N2 _2 or Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light (use amber glassware). Conduct stability studies via accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the 1,3-dioxane moiety in modulating biological activity?

  • Methodology :

  • Docking Simulations : Use molecular docking (AutoDock Vina) to compare binding affinities of the dioxane ring with target enzymes (e.g., cytochrome P450).
  • Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to track metabolic pathways via LC-MS/MS .
    • Key Finding : The dioxane ring enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

Q. How should researchers address contradictions in reported solubility or reactivity data?

  • Methodology :

  • Statistical Replication : Use randomized block designs with ≥3 replicates per condition to account for batch variability .
  • Environmental Controls : Standardize solvent purity (HPLC-grade), temperature (±0.5°C), and humidity (±5% RH) during experiments.
  • Meta-Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets from multiple studies .

Q. What experimental frameworks evaluate the environmental fate of this compound?

  • Methodology :

  • Abiotic Studies : Measure hydrolysis half-life (pH 4–9 buffers, 25–50°C) and photodegradation (UV-Vis irradiation, λ = 254–365 nm).
  • Biotic Studies : Use soil microcosms with LC-MS to track biodegradation products. EC50_{50} values for Daphnia magna or algae assess ecotoxicity .
    • Data Table :
ParameterValueConditionsSource
Hydrolysis t1/2_{1/2}72 hourspH 7, 25°C
Photodegradation90% degradation in 6hUV 254 nm, H2 _2O

Q. How can proteomic tools identify protein targets influenced by this compound?

  • Methodology :

  • Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays.
  • LC-MS/MS : Identify bound proteins via tryptic digestion and peptide sequencing (e.g., Q-TOF systems). Validate hits with Western blotting or SPR .

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